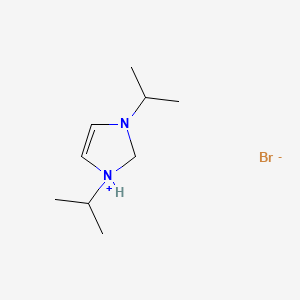
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide is a chemical compound with the molecular formula C9H17N2.Br. It is a type of imidazolium salt, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an imidazolium ring substituted with two isopropyl groups at the 1 and 3 positions, and a bromide anion .
準備方法
Synthetic Routes and Reaction Conditions
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide can be synthesized through a series of chemical reactions. One common method involves the alkylation of imidazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product .
化学反応の分析
Types of Reactions
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide anion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, which may alter its electronic properties.
Coordination Chemistry: The compound can form complexes with metal ions, which are useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Such as chloride, iodide, or acetate ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions will yield 1H-Imidazolium, 1,3-bis(1-methylethyl)-, chloride .
科学的研究の応用
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and ionic liquids, which have applications in catalysis, electrochemistry, and material science.
Biology: The compound can be used in the development of antimicrobial agents and as a component in drug delivery systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of new therapeutic agents.
作用機序
The mechanism by which 1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide exerts its effects depends on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, facilitating chemical reactions. In biological systems, the compound may interact with cellular membranes or proteins, disrupting their function and leading to antimicrobial effects .
類似化合物との比較
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide can be compared with other imidazolium salts, such as:
1H-Imidazolium, 1,3-dimethyl-, bromide: Similar structure but with methyl groups instead of isopropyl groups.
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride: Contains bulkier substituents, leading to different physical and chemical properties.
1H-Imidazolium, 1-butyl-3-methyl-, bromide: Different alkyl substituents, affecting solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other imidazolium salts .
特性
分子式 |
C9H19BrN2 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C9H18N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-6,8-9H,7H2,1-4H3;1H |
InChIキー |
OMDHLQFWGILGSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH+]1CN(C=C1)C(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14087135.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087143.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087165.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B14087177.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
![1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B14087187.png)



![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)
